Benzyl 3-oxocyclopent-1-enecarboxylate
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Overview
Description
Benzyl 3-oxocyclopent-1-enecarboxylate is an organic compound with the molecular formula C13H12O3. It is a derivative of cyclopentenone, featuring a benzyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-oxocyclopent-1-enecarboxylate typically involves the esterification of 3-oxocyclopent-1-enecarboxylic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-oxocyclopent-1-enecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Reduction: Benzyl 3-hydroxycyclopent-1-enecarboxylate.
Substitution: Various benzyl-substituted cyclopent-1-enecarboxylate derivatives.
Scientific Research Applications
Benzyl 3-oxocyclopent-1-enecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of Benzyl 3-oxocyclopent-1-enecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity or the alteration of receptor binding affinities .
Comparison with Similar Compounds
- Benzyl 3-oxopiperazine-1-carboxylate
- Benzyl 3-oxotetrahydro-1,2-pyrazinecarboxylate
- Benzyl 3-oxocyclohex-1-enecarboxylate
Comparison: Benzyl 3-oxocyclopent-1-enecarboxylate is unique due to its cyclopentenone core, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzyl ester group also influences its solubility and interaction with biological targets .
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
benzyl 3-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C13H12O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2 |
InChI Key |
AVVHRPJSUYISEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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